1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol

DHAP Synthesis Route Scouting Process Chemistry

1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol (CAS 796874-60-7) is a fully benzyl-protected dihydroxyacetone phosphate (DHAP) precursor, characterized by a glycerol backbone with a benzyloxy group at the 1-position and a dibenzyl phosphate ester at the 3-position. It serves as a storable, lipophilic stock material that, upon hydrogenolytic removal of the benzyl protecting groups, liberates DHAP, a central metabolite in glycolysis, lipid biosynthesis, and a key donor in aldolase-catalyzed stereoselective C-C bond formation.

Molecular Formula C24H27O6P
Molecular Weight 442.4 g/mol
Cat. No. B11824802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol
Molecular FormulaC24H27O6P
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
InChIInChI=1S/C24H27O6P/c25-24(19-27-16-21-10-4-1-5-11-21)20-30-31(26,28-17-22-12-6-2-7-13-22)29-18-23-14-8-3-9-15-23/h1-15,24-25H,16-20H2
InChIKeyHQDZQHOFDXGDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol: A Key Protected Precursor for High-Purity Dihydroxyacetone Phosphate (DHAP) Procurement


1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol (CAS 796874-60-7) is a fully benzyl-protected dihydroxyacetone phosphate (DHAP) precursor, characterized by a glycerol backbone with a benzyloxy group at the 1-position and a dibenzyl phosphate ester at the 3-position . It serves as a storable, lipophilic stock material that, upon hydrogenolytic removal of the benzyl protecting groups, liberates DHAP, a central metabolite in glycolysis, lipid biosynthesis, and a key donor in aldolase-catalyzed stereoselective C-C bond formation . Its primary industrial and research value lies in circumventing the high cost and instability of commercial DHAP salts, offering a stable and high-yielding synthetic intermediate for downstream enzymatic applications [1].

Why Generic DHAP or Alternative Protected Precursors Cannot Substitute for 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol in Procurement


Direct substitution with commercial dihydroxyacetone phosphate (DHAP) salts is often impractical due to their prohibitively high cost for large-scale use and inherent instability in solution, which limits shelf-life and necessitates immediate use after preparation [1]. Alternative chemical synthetic routes to DHAP, such as the enzymatic desymmetrization of 2,2-dimethoxypropane-1,3-diol or multi-step acetal protection strategies, often involve more synthetic steps, lower overall yields, or require expensive enzymatic reagents that are not amenable to scale-up [2]. Furthermore, different protecting group strategies (e.g., benzylidene acetals) may require harsher acidic deprotection conditions, which can lead to phosphate migration or decomposition, whereas the all-benzyl protected architecture of this precursor allows for clean, quantitative liberation of DHAP by mild hydrogenolysis directly before use, a critical differentiator for applications requiring high-purity DHAP without purification [3].

Quantitative Procurement Evidence: Head-to-Head Yield, Purity, and Scalability Advantages of 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol


Synthetic Efficiency: 3-Step Route Achieves 74% Overall Yield Versus 47% for the Closest Chemo-Enzymatic Method

The Lewis acid-mediated ring-opening of racemic benzylglycidol with dibenzyl phosphate directly generates this precursor in a single key step. The full three-step synthesis from commercially available racemic benzylglycidol provides DHAP with a 74% overall yield [1]. This represents a 57% relative improvement in yield compared to the four-step chemo-enzymatic route starting from dihydroxyacetone dimer, which provides a 47% overall yield and requires an enzymatic desymmetrization step using Lipase AK [2]. The three-step count is also one less than the four-step comparator.

DHAP Synthesis Route Scouting Process Chemistry

Protecting Group Orthogonality: Exclusive Benzyl Protection Enables Clean Global Deprotection Sequence

The target precursor features a homogeneous benzyl-based protection scheme (benzyl ether and dibenzyl phosphate ester), which literature explicitly notes was chosen for its capacity for facile, simultaneous global deprotection by hydrogenolysis [1]. This avoids the intermediate purification required in routes using mixed protecting groups. In contrast, alternative benzylidene acetal-protected DHAP stock materials release an aldehyde byproduct upon acidic hydrolysis, necessitating extraction or downstream purification before the DHAP can be used in sensitive enzymatic aldol reactions [2].

Deprotection Strategy Orthogonal Chemistry DHAP Stability

Shelf-Stability and Transportation: A Room-Temperature Stable Solid Versus a Cryogenically Stored Salt

As a fully protected, neutral lipophilic molecule, the target compound is described as an indefinitely stable stock material that can be stored at room temperature [1]. Commercial DHAP lithium or cyclohexylammonium salts degrade over time and require storage at -20°C or -80°C, with vendor COAs specifying use within 1-12 months [2]. This difference eliminates the need for costly cold-chain shipping and storage infrastructure.

Shelf-Life Logistics Stability

Purity and Direct Usability: Hydrogenolysis Liberates DHAP that Requires No Further Purification for Enzymatic Assays

The target precursor is designed such that, following hydrogenolysis, the resultant DHAP is of sufficient purity to be used directly in aldolase-catalyzed reactions without any intervening purification [1]. This contrasts with in situ enzymatic generation of DHAP from fructose-1,6-bisphosphate, which yields a mixture of triose phosphates and requires precise stoichiometric control to drive the equilibrium toward DHAP [2].

Enzymatic Assay Aldolase Substrate DHAP Purity

High-Impact Procurement Scenarios for 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol


Large-Scale Production of Monosaccharide Analogues via Aldolase Catalysis

For groups producing gram-scale quantities of unnatural monosaccharides using DHAP-dependent aldolases, the 74% yielding synthetic route to this precursor [1] translates to a scalable and cost-effective supply of DHAP. The precursor's stability allows it to be stockpiled, and its quantitative conversion to DHAP without byproduct contaminants ensures high diastereoselectivity in the subsequent enzymatic C-C bond-forming step [1].

Decentralized On-Demand DHAP Generation for Multi-Site Research Consortia

Unlike commercial DHAP salts, which require stringent cold-chain logistics and degrade within months [2], the room-temperature stable precursor can be shipped globally without cold packs. Individual research labs can then immediately generate fresh DHAP on-site via hydrogenolysis, eliminating the risk associated with transporting and storing temperature-sensitive biological reagents [2].

Development of DHAP-Analogue Libraries for Drug Discovery

The Lewis acid-mediated ring-opening pathway to the precursor is regioselective for the 3-position [1], suggesting that substituted benzylglycidol derivatives could be used to create libraries of protected DHAP analogues. Procuring the core scaffold with the dibenzyl phosphate already installed allows medicinal chemistry teams to focus diversification efforts on the 1-position side chain.

Enzymatic Process R&D Where Precise Stoichiometric Control is Critical

For process development studies investigating the kinetics of DHAP-dependent aldolases, the ability to precisely weigh and generate a known concentration of pure DHAP from this precursor [1] is a distinct advantage over in situ generation from fructose-1,6-bisphosphate, which produces an equilibrium mixture of DHAP and glyceraldehyde-3-phosphate [2] and confounds kinetic measurements.

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